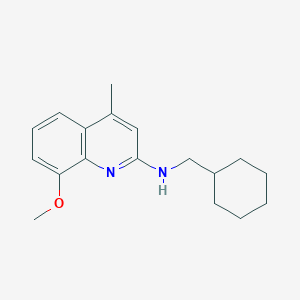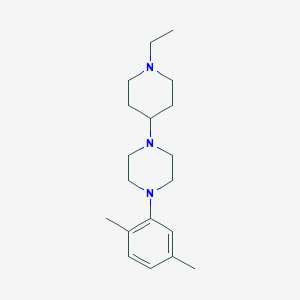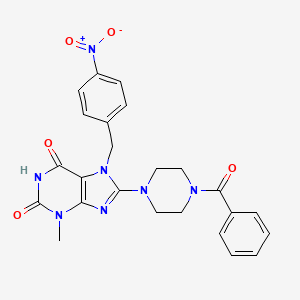
N-(cyclohexylmethyl)-8-methoxy-4-methyl-2-quinolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclohexylmethyl)-8-methoxy-4-methyl-2-quinolinamine, also known as CMMD, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a useful tool in studying different biological processes. In
Wirkmechanismus
The mechanism of action of N-(cyclohexylmethyl)-8-methoxy-4-methyl-2-quinolinamine involves its binding to the NMDA receptor, which prevents the activation of this receptor by glutamate. Glutamate is a neurotransmitter that is involved in various physiological processes, including learning and memory. By blocking the NMDA receptor, N-(cyclohexylmethyl)-8-methoxy-4-methyl-2-quinolinamine can modulate the activity of glutamate and affect different biological processes.
Biochemical and Physiological Effects:
N-(cyclohexylmethyl)-8-methoxy-4-methyl-2-quinolinamine has been found to have various biochemical and physiological effects, including the modulation of neurotransmitter systems, ion channels, and receptors. This compound has been shown to affect the release of dopamine, serotonin, and acetylcholine, which are neurotransmitters involved in different physiological processes. N-(cyclohexylmethyl)-8-methoxy-4-methyl-2-quinolinamine has also been found to affect the activity of ion channels, such as the voltage-gated calcium channels, which are involved in the regulation of cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
N-(cyclohexylmethyl)-8-methoxy-4-methyl-2-quinolinamine has several advantages for use in lab experiments, including its potency and selectivity as an NMDA receptor antagonist. This compound has also been found to have low toxicity and is well-tolerated in animal models. However, the synthesis of N-(cyclohexylmethyl)-8-methoxy-4-methyl-2-quinolinamine is a complex process that requires expertise in organic chemistry. Additionally, the use of N-(cyclohexylmethyl)-8-methoxy-4-methyl-2-quinolinamine in experiments requires caution, as it can affect different biological processes and may have unintended effects.
Zukünftige Richtungen
There are several future directions for research on N-(cyclohexylmethyl)-8-methoxy-4-methyl-2-quinolinamine, including the study of its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's. This compound has also been found to affect different neurotransmitter systems, ion channels, and receptors, making it a useful tool for studying various physiological processes. Further research is needed to explore the potential applications of N-(cyclohexylmethyl)-8-methoxy-4-methyl-2-quinolinamine in different areas of scientific research.
In conclusion, N-(cyclohexylmethyl)-8-methoxy-4-methyl-2-quinolinamine is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a useful tool in studying different biological processes. The synthesis of N-(cyclohexylmethyl)-8-methoxy-4-methyl-2-quinolinamine is a complex process that requires expertise in organic chemistry, and its use in experiments requires caution. However, there are several future directions for research on N-(cyclohexylmethyl)-8-methoxy-4-methyl-2-quinolinamine, including the study of its potential use in treating neurodegenerative diseases and its effects on different neurotransmitter systems, ion channels, and receptors.
Synthesemethoden
The synthesis of N-(cyclohexylmethyl)-8-methoxy-4-methyl-2-quinolinamine involves the reaction of 8-methoxy-4-methylquinoline with cyclohexylmethylamine in the presence of a catalyst. The resulting compound is then purified using various methods, such as column chromatography and recrystallization. The synthesis of N-(cyclohexylmethyl)-8-methoxy-4-methyl-2-quinolinamine is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-(cyclohexylmethyl)-8-methoxy-4-methyl-2-quinolinamine has been used in various scientific research applications, including the study of neurotransmitter systems, ion channels, and receptors. This compound has been found to be a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. N-(cyclohexylmethyl)-8-methoxy-4-methyl-2-quinolinamine has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-(cyclohexylmethyl)-8-methoxy-4-methylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-13-11-17(19-12-14-7-4-3-5-8-14)20-18-15(13)9-6-10-16(18)21-2/h6,9-11,14H,3-5,7-8,12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJOWQSJCHNHDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)NCC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclohexylmethyl)-8-methoxy-4-methylquinolin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4886927.png)
![4-phenyl-N-{1-[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B4886936.png)
![ethyl 6-methyl-2-[(1-pyrrolidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4886943.png)
![ethyl 3-{2-[(4-bromophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4886946.png)
![2-({[(4-bromobenzyl)thio]acetyl}amino)-N-butylbenzamide](/img/structure/B4886955.png)
![N-{2-[5-({2-[(2-isopropylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methoxybenzamide](/img/structure/B4886960.png)


![3-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B4886986.png)
![ethyl 6-amino-4-(2-bromo-4-methoxyphenyl)-5-cyano-2-{[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]methyl}-4H-pyran-3-carboxylate](/img/structure/B4886996.png)
![2-[5-(benzyloxy)-1H-indol-3-yl]-N-tritylethanamine](/img/structure/B4887024.png)
![3-methyl-N-(3-{N-[(4-nitrophenoxy)acetyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B4887028.png)
![4-(4-fluorophenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4887036.png)